molecular formula C12H7ClF3N3S B2579518 3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-56-6

3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2579518
CAS No.: 439120-56-6
M. Wt: 317.71
InChI Key: DSWNKUCROLLVFJ-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its complex structure, which includes a chloro group, a methyl group, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2-thiophenecarboxaldehyde under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Chlorination and Methylation: The chloro and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions (e.g., in the presence of a base).

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thienyl group.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting kinases and other enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thienyl group can participate in π-π stacking interactions. These features contribute to its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
  • 2-Methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 3-chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a thienyl and a trifluoromethyl group enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWNKUCROLLVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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